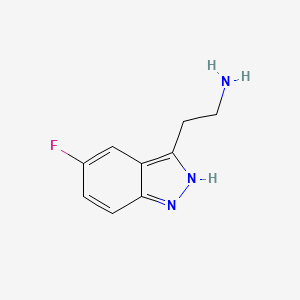

2-(5-Fluoro-1H-indazol-3-YL)ethanamine

説明

2-(5-Fluoro-1H-indazol-3-yl)ethanamine is a heterocyclic aromatic compound featuring a fluoro-substituted indazole core linked to an ethanamine side chain. The indazole scaffold, a bicyclic structure with two adjacent nitrogen atoms, is modified by a fluorine atom at the 5-position, enhancing its electronic and steric properties. This compound is of significant interest in medicinal chemistry due to its structural similarity to neurotransmitters and enzyme inhibitors, making it a candidate for drug development targeting neurological disorders, cancer, and infectious diseases .

特性

CAS番号 |

910405-63-9 |

|---|---|

分子式 |

C9H10FN3 |

分子量 |

179.19 g/mol |

IUPAC名 |

2-(5-fluoro-2H-indazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10FN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3-4,11H2,(H,12,13) |

InChIキー |

YVWOZHPIRITIAW-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=NNC(=C2C=C1F)CCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor . The final step involves the alkylation of the indazole with ethylamine under basic conditions .

Industrial Production Methods

Industrial production of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates and yields .

化学反応の分析

Types of Reactions

2-(5-Fluoro-1H-indazol-3-YL)ethanamine undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Fluoroindazole oxides.

Reduction: Fluoroindazole amines.

Substitution: Various substituted indazole derivatives.

科学的研究の応用

2-(5-Fluoro-1H-indazol-3-YL)ethanamine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Data Tables for Quick Reference

Table 1: Halogen-Substituted Indazole Derivatives

| Substituent | LogP | IC₅₀ (nM) for Serotonin Receptor | Metabolic Stability (t₁/₂ in hrs) |

|---|---|---|---|

| F | 1.8 | 120 | 6.2 |

| Cl | 2.1 | 450 | 4.8 |

| Br | 2.5 | 890 | 3.5 |

| CF₃ | 2.9 | 95 | 9.1 |

Data derived from enzymatic assays and pharmacokinetic studies .

生物活性

2-(5-Fluoro-1H-indazol-3-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H10FN3

- Molecular Weight : 179.19 g/mol

- CAS Number : 910405-63-9

- InChI Key : YVWOZHPIRITIAW-UHFFFAOYSA-N

The biological activity of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Key Mechanisms:

- Receptor Agonism/Antagonism : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

- Anticancer Properties : Investigations into its efficacy against cancer cell lines indicate potential as an anticancer agent through apoptosis induction.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine reveals that modifications to the indazole ring and the ethanamine side chain can significantly affect its biological potency.

| Compound Variation | Biological Activity | Reference |

|---|---|---|

| Parent Indazole | Moderate activity | |

| 5-Fluoro variant | Enhanced activity | |

| Ethanamine addition | Increased receptor binding affinity |

Case Study 1: Anticancer Activity

A study published in PubMed examined a series of indazole derivatives, including 2-(5-Fluoro-1H-indazol-3-YL)ethanamine, for their activity against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicative of strong anticancer potential. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research highlighted in PMC evaluated the antimicrobial efficacy of various indazole derivatives. 2-(5-Fluoro-1H-indazol-3-YL)ethanamine showed promising results against Gram-positive bacteria, suggesting a novel approach for developing new antibiotics.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine. Key findings include:

- Selectivity for Receptors : The compound exhibits selectivity for serotonin receptors over dopamine receptors, which may reduce side effects associated with broader-spectrum drugs.

- In Vivo Efficacy : Animal models have shown that this compound can effectively reduce tumor size in xenograft models, indicating its potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。